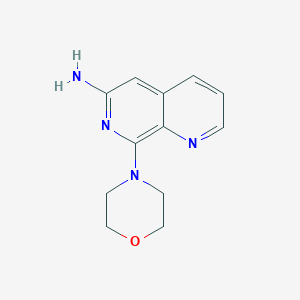
2,4-二-O-(E-对-香豆酰)阿魏酰素
描述
“2/,4/-Di-O-(E-p-couMaroyl)afzelin” is a compound that has been isolated from Epimedium sagittatum . It has a molecular weight of 724.66 and a molecular formula of C39H32O14 .
Molecular Structure Analysis
The molecular structure of “2/,4/-Di-O-(E-p-couMaroyl)afzelin” is represented by the formula C39H32O14 . For more detailed structural information, you may refer to the chemical structure provided by the source .Physical And Chemical Properties Analysis
The physical and chemical properties of “2/,4/-Di-O-(E-p-couMaroyl)afzelin” include a molecular weight of 724.66 and a molecular formula of C39H32O14 .科学研究应用
Antimicrobial Properties
Kaempferol and its associated compounds, including “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, have been found to exhibit strong antibacterial activity against different MRSA strains in vitro . This suggests that these compounds could be used in the development of new antimicrobial drugs, especially in the face of emerging resistance of numerous pathogens .
Anti-inflammatory Effects
The p-coumaroyl flavonol glycoside, kaempferol 3-O-[2″,4″-O-di-(E)-p-coumaroyl] β-D-glucopyranoside, a compound related to “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, has been isolated from Quercus ilex leaves and evaluated for topical anti-inflammatory effects . It showed significant inhibition of edema formation at a 50% inhibitory concentration (IC 50) of 0.04 μM , suggesting potential applications in the treatment of inflammatory conditions.
Anticarcinogenic Effects
Kaempferol, a flavonoid related to “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, is known for its anticarcinogenic effects . While specific studies on “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” are not mentioned, it’s plausible that this compound may also possess anticarcinogenic properties due to its structural similarity to kaempferol.
Antifungal and Antiprotozoal Activities
In addition to their antibacterial properties, kaempferol and its associated compounds also exhibit antifungal and antiprotozoal activities . This suggests potential applications of “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” in the treatment of fungal and protozoal infections.
Traditional Applications
Many of the kaempferol-containing plants, which may also contain “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, have been used in traditional systems all over the world for centuries to treat numerous conditions . This suggests that “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” may also have potential applications in traditional medicine.
Drug Development
The unique properties of “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” and related compounds suggest that they could be considered in future drug developments, especially as anti-inflammatory and antimicrobial agents .
作用机制
Target of Action
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is primarily known for its antimicrobial properties . .
Mode of Action
As an antimicrobial agent, it is presumed to interact with microbial cells, leading to their destruction or growth inhibition .
Biochemical Pathways
Given its antimicrobial properties, it may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition .
Result of Action
The primary result of the action of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is its antimicrobial effect. It is known to inhibit the growth of or kill microbes, thereby preventing or treating infections .
属性
IUPAC Name |
[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6+,17-7+/t20-,34+,35-,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHJUXDKSMQOG-NCLAQALISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)



